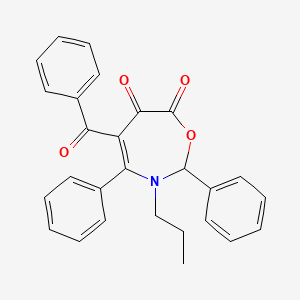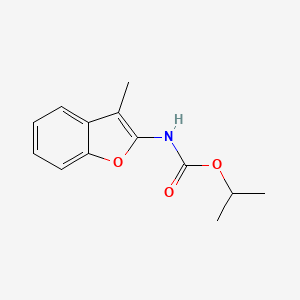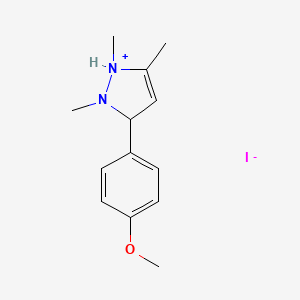
3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is an organic compound that belongs to the class of pyrazolium salts. This compound features a pyrazole ring substituted with a methoxyphenyl group and three methyl groups, and it is paired with an iodide ion. Pyrazolium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the alkylation of 3-(4-methoxyphenyl)-1,2,5-trimethyl-1H-pyrazole with an appropriate alkylating agent in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide or acetonitrile at elevated temperatures. The iodide ion is introduced by using an alkyl iodide as the alkylating agent or by subsequent ion exchange reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidative demethylation to form a phenol derivative.
Reduction: The pyrazolium ion can be reduced to the corresponding pyrazoline derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or thiocyanate.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium chloride, sodium bromide, or potassium thiocyanate in aqueous or organic solvents.
Major Products:
Oxidation: Formation of 3-(4-hydroxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide.
Reduction: Formation of 3-(4-methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazoline.
Substitution: Formation of 3-(4-methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium chloride, bromide, or thiocyanate.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxyphenyl group can enhance its binding affinity to certain proteins, while the pyrazolium ion can facilitate interactions with nucleic acids or other biomolecules.
Comparaison Avec Des Composés Similaires
- 3-(4-Hydroxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- 3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium chloride
- 3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium bromide
Comparison:
Uniqueness: The presence of the methoxy group in 3-(4-Methoxyphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide provides unique electronic and steric properties that can influence its reactivity and interactions with other molecules.
Reactivity: The iodide ion in this compound can be easily substituted, making it a versatile intermediate for further chemical modifications.
Applications: While similar compounds may share some applications, the specific structural features of this compound can make it more suitable for certain applications, such as in the development of specific drugs or materials.
Propriétés
Numéro CAS |
61592-22-1 |
|---|---|
Formule moléculaire |
C13H19IN2O |
Poids moléculaire |
346.21 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1,2,5-trimethyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C13H18N2O.HI/c1-10-9-13(15(3)14(10)2)11-5-7-12(16-4)8-6-11;/h5-9,13H,1-4H3;1H |
Clé InChI |
CCBIGZNFHYQTKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N([NH+]1C)C)C2=CC=C(C=C2)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


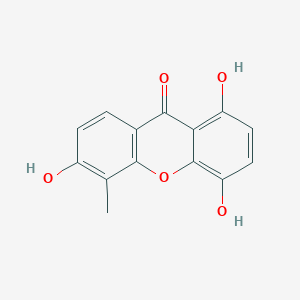
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
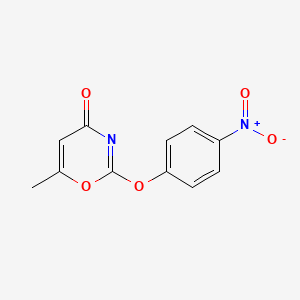

![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
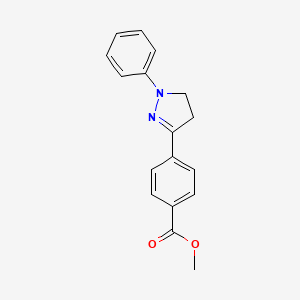
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)


